(Tridecylamino)acetonitrile
Description
(Tridecylamino)acetonitrile is a nitrile-containing compound characterized by a tridecylamine group attached to an acetonitrile backbone. Nitrile compounds like acetonitrile (CH₃CN) are widely used as solvents and intermediates in organic synthesis due to their polarity, stability, and ability to participate in nucleophilic reactions .
Properties
CAS No. |
64152-89-2 |
|---|---|
Molecular Formula |
C15H30N2 |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2-(tridecylamino)acetonitrile |
InChI |
InChI=1S/C15H30N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16/h17H,2-12,14-15H2,1H3 |
InChI Key |
ODEBYAYRQIDSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tridecylamino)acetonitrile typically involves the reaction of tridecylamine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where tridecylamine reacts with a suitable nitrile compound, such as acetonitrile, in the presence of a catalyst or under basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (Tridecylamino)acetonitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalytic systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Tridecylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tridecylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
(Tridecylamino)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism by which (Tridecylamino)acetonitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the tridecylamino group can interact with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on acetonitrile derivatives and their applications in epoxidation processes. Below is a detailed comparison of acetonitrile-based compounds, emphasizing reaction conditions, selectivity, and efficiency.
Acetonitrile (CH₃CN)
- Role : A polar aprotic solvent critical in epoxidation reactions for stabilizing intermediates and enhancing reaction rates .
- Performance :
- Temperature Sensitivity : Epoxidation efficiency drops at temperatures >60°C due to hydrogen peroxide decomposition .
2-(Methylamino)acetonitrile Hydrochloride
- Structural Feature: Methylamino group attached to acetonitrile.
- Relevance: Discontinued commercially (as per ), but analogous compounds highlight the role of amino groups in modifying reactivity. For example, amino-acetonitrile derivatives often exhibit enhanced nucleophilicity compared to unsubstituted acetonitrile .
(Triphenylphosphoranylidene)acetonitrile
- Application : A specialized reagent in Wittig-like reactions for synthesizing alkenes.
- Comparison: Unlike (tridecylamino)acetonitrile, this compound leverages phosphorus-based reactivity rather than amine functionality .
Acetonitrile vs. Water as Solvents
- Selectivity : Water reduces etherification by-products (e.g., diallyl ether) compared to acetonitrile, achieving similar epoxide yields under milder conditions (20°C vs. 30–80°C in acetonitrile) .
- Efficiency : H₂O₂ efficiency in water reaches 100% for AA oxidation at 120 min, outperforming acetonitrile (65–83%) .
Data Tables
Table 1: Comparative Performance of Acetonitrile and Water in Epoxidation
| Parameter | Acetonitrile (Optimal) | Water (Optimal) |
|---|---|---|
| Reaction Temperature (°C) | 30–40 | 20 |
| Epoxide Selectivity (%) | 70–100 | 73–85 |
| H₂O₂ Efficiency (%) | 65–83 | 87–100 |
| By-Product Formation | Diallyl ether | Glycerol |
| Optimal Catalyst (wt%) | 3 | 3 |
Table 2: Influence of Reaction Time on Selectivity
| Compound | Reaction Time (min) | Epoxide Selectivity (%) | By-Product Selectivity (%) |
|---|---|---|---|
| MAA | 15–60 | 100 | 0 |
| MAA | 120 | 70 | 30 (2-methylpropanal) |
| AA | 120 | 73 | 27 (glycerol) |
Key Research Findings
Solvent Impact : Water outperforms acetonitrile in energy efficiency and by-product suppression, making it environmentally preferable .
Catalyst Dependency : A 3 wt% catalyst content maximizes epoxide yield across solvents, with deviations leading to side reactions .
Temperature Trade-offs : Higher temperatures (>60°C) reduce H₂O₂ efficiency but may improve reaction rates for specific substrates like 1B3O .
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